molecular formula C16H12BrN3O4 B15023343 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B15023343
M. Wt: 390.19 g/mol
InChI Key: DFEDCMLIQFFMDM-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted phenoxy group and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.

    Bromination and nitration: The bromo and nitro groups are introduced through electrophilic aromatic substitution reactions, using bromine and nitric acid, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and nitrophenyl groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the bromo group under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and nitro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Chloro-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a bromo group.

    5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the bromo and nitro groups in 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12BrN3O4/c1-10-2-7-14(13(17)8-10)23-9-15-18-16(19-24-15)11-3-5-12(6-4-11)20(21)22/h2-8H,9H2,1H3

InChI Key

DFEDCMLIQFFMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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